molecular formula C15H30O3Si B6361365 (2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane CAS No. 211923-87-4

(2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane

Cat. No.: B6361365
CAS No.: 211923-87-4
M. Wt: 286.48 g/mol
InChI Key: ZWHMUNZPBINKBE-UHFFFAOYSA-N
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Description

(2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane is an organosilicon compound with the molecular formula C15H30O3Si. This compound is characterized by the presence of both allyloxy and trimethylsilane groups, making it a versatile molecule in various chemical applications .

Scientific Research Applications

(2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

Mode of Action

It’s worth noting that this compound has been used in the development of a photoenzyme for [2+2] cycloadditions . The genetically encoded photosensitizer converts a de novo Diels–Alderase into a photoenzyme for [2+2] cycloadditions .

Biochemical Pathways

It’s known that the compound can promote intramolecular and bimolecular cycloadditions , which are key reactions in organic synthesis.

Result of Action

It’s known that the compound can promote intramolecular and bimolecular cycloadditions , which are key reactions in organic synthesis. These reactions could potentially lead to the formation of new compounds with diverse properties.

Action Environment

The action, efficacy, and stability of (2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane can be influenced by various environmental factors. For instance, the compound has been shown to operate effectively under aerobic conditions and at ambient temperatures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane typically involves the reaction of allyl alcohol with a silane compound under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between allyl alcohol and trimethylchlorosilane, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as distillation and chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

(2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Bis((methoxy)methyl)butoxy)trimethylsilane
  • (2,2-Bis((ethoxy)methyl)butoxy)trimethylsilane
  • (2,2-Bis((propoxy)methyl)butoxy)trimethylsilane

Uniqueness

(2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane is unique due to its allyloxy groups, which provide enhanced reactivity and versatility compared to similar compounds with methoxy, ethoxy, or propoxy groups. This makes it particularly valuable in applications requiring high reactivity and stability .

Properties

IUPAC Name

2,2-bis(prop-2-enoxymethyl)butoxy-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3Si/c1-7-10-16-12-15(9-3,13-17-11-8-2)14-18-19(4,5)6/h7-8H,1-2,9-14H2,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHMUNZPBINKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC=C)(COCC=C)CO[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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